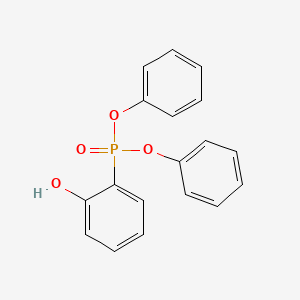

2-(Diphenoxyphosphinyl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

676565-74-5 |

|---|---|

Molecular Formula |

C18H15O4P |

Molecular Weight |

326.3 g/mol |

IUPAC Name |

2-diphenoxyphosphorylphenol |

InChI |

InChI=1S/C18H15O4P/c19-17-13-7-8-14-18(17)23(20,21-15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1-14,19H |

InChI Key |

XCXUHLUXPFJEAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2O)OC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Diphenoxyphosphinyl Phenol and Analogous Structures

Strategies for ortho-Phosphinylation of Phenolic Scaffolds

The introduction of a phosphinyl group at the ortho-position to the hydroxyl group on a phenol (B47542) is a key transformation in the synthesis of the target molecule. This can be achieved through either direct C-P bond formation or multi-step sequences.

Direct C-P Bond Formation Approaches

Direct C-H functionalization of phenols to form a C-P bond is a desirable but challenging approach. Transition-metal-catalyzed reactions have emerged as a powerful tool for such transformations. These methods often employ a directing group to achieve the required regioselectivity, favoring the ortho-position. While direct ortho-phosphinylation of a free phenol is not commonly reported, strategies involving in-situ generated intermediates or specialized catalyst systems are areas of ongoing research. The challenge lies in overcoming the reactivity of the phenolic hydroxyl group, which can interfere with many catalytic cycles.

Multi-step Synthetic Sequences Incorporating Phosphinyl Moieties

A more established and versatile approach involves multi-step synthetic sequences. A prominent strategy is the use of directed ortho-lithiation (DoM). uwindsor.caamanote.com In this method, the phenolic hydroxyl group is first protected with a suitable directing metalation group (DMG). This protected phenol then undergoes lithiation at the ortho-position using a strong base, such as an alkyllithium reagent. The resulting aryllithium intermediate is then quenched with an electrophilic phosphorus reagent to form the desired C-P bond. Subsequent deprotection of the hydroxyl group yields the ortho-phosphinylated phenol.

Another multi-step approach involves the conversion of the phenol to an aryl triflate or nonaflate. These derivatives can then participate in palladium-catalyzed cross-coupling reactions with P(O)-H compounds, such as diphenylphosphine (B32561) oxide, to form the C-P bond. nih.govresearchgate.net This method offers an alternative to the organolithium-based routes and can be tolerant of a wider range of functional groups.

Precursor Synthesis and Derivatization Routes

The successful synthesis of 2-(diphenoxyphosphinyl)phenol is critically dependent on the availability and reactivity of the necessary precursors, namely the phosphorus-containing electrophile and the phenolic nucleophile.

Preparation of Diphenoxyphosphinyl Chloride and Related Reagents

Diphenoxyphosphinyl chloride, more accurately termed diphenyl chlorophosphate ((PhO)₂P(O)Cl), is a key reagent for introducing the diphenoxyphosphinyl moiety via P-O bond formation. Its synthesis can be achieved through several methods. One common laboratory-scale preparation involves the reaction of phosphorus oxychloride (POCl₃) with two equivalents of phenol. Another method utilizes the reaction of phosphorus trichloride (B1173362) (PCl₃) with phenol, followed by oxidation.

For the formation of a C-P bond, a more relevant precursor is diphenylphosphinic chloride (Ph₂P(O)Cl). This can be synthesized by the reaction of diphenylphosphinic acid with a chlorinating agent such as thionyl chloride (SOCl₂). researchgate.net

| Precursor | Synthetic Method | Reactants |

| Diphenyl chlorophosphate | Reaction with POCl₃ | Phosphorus oxychloride, Phenol |

| Diphenylphosphinic chloride | Chlorination | Diphenylphosphinic acid, Thionyl chloride |

Introduction of the Phenolic Nucleophile

In the context of multi-step syntheses, the phenolic nucleophile is typically introduced in a protected form. The choice of the protecting group is crucial as it must be stable to the conditions of C-P bond formation and be readily removable in a final step. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl).

The introduction of the phenolic nucleophile can also be the final step in the synthesis. For example, if a precursor containing the phosphinyl group attached to a different aromatic ring with a leaving group is prepared, a nucleophilic aromatic substitution reaction with a phenoxide could, in principle, form the desired structure, although this is a less common approach for this specific target.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of developing efficient and high-yielding synthetic routes in an academic setting. Key parameters that are often investigated include the choice of solvent, temperature, reaction time, and the nature of the base or catalyst.

For directed ortho-lithiation reactions, the choice of the alkyllithium base (e.g., n-butyllithium, sec-butyllithium, tert-butyllithium) and the presence of additives like tetramethylethylenediamine (TMEDA) can significantly impact the efficiency of the lithiation step. The temperature is also critical to prevent side reactions, such as the anionic Fries rearrangement.

In transition-metal-catalyzed cross-coupling reactions, the optimization of the catalyst system (metal precursor and ligand), base, and solvent is paramount. The following table summarizes hypothetical optimization data for a palladium-catalyzed C-P bond formation between an ortho-iodophenol derivative and diphenylphosphine oxide, illustrating the type of data generated in such studies.

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 110 | 45 |

| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 78 |

| 3 | Pd(PPh₃)₄ | - | K₃PO₄ | DMF | 120 | 62 |

| 4 | Pd₂(dba)₃ | dppf | NaOtBu | Toluene | 100 | 85 |

| 5 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 82 |

This table is illustrative and does not represent actual experimental data for the synthesis of this compound.

Detailed research findings from academic literature would typically present such tables to demonstrate the systematic investigation of reaction parameters to achieve the optimal conditions for the synthesis of a target molecule or its analogues.

Solvent Effects on Regioselectivity and Efficiency

The solvent plays a crucial role in the phosphorylation of phenols, influencing both the reaction rate and the regioselectivity of the transformation. The polarity of the solvent can significantly impact the solubility of reactants and the stabilization of charged intermediates or transition states, thereby affecting the reaction's efficiency.

In the synthesis of analogous structures like (2-hydroxybenzyl)diphenylphosphine oxide, tetrahydrofuran (B95107) (THF) has been utilized as a solvent. While specific comparative studies on solvent effects for the synthesis of this compound are not extensively detailed in the available literature, general principles of solvent effects on phosphoryl transfer reactions can be applied. For instance, the use of polar aprotic solvents can accelerate reaction rates by effectively solvating cationic species and minimizing hydrogen bonding with the nucleophilic hydroxyl group of the phenol, thus enhancing its reactivity.

The choice of solvent can also dictate the mechanistic pathway of the phosphorylation. For example, in the solvolysis of phosphate (B84403) esters, a change from water or aqueous ethanol (B145695) to pure ethanol has been observed to alter the reaction mechanism and decrease the reaction rate. nih.gov Similarly, the use of dipolar aprotic solvents as co-solvents, such as dimethyl sulfoxide (B87167) (DMSO), has been shown to dramatically increase the rate of phosphoryl transfer from phosphate monoesters. nih.gov

The regioselectivity of phosphorylation, especially in dihydroxybenzenes like catechol, is also sensitive to the reaction medium. While enzymatic reactions demonstrate high regioselectivity due to the specific arrangement of amino acids in the active site, chemical methods often rely on the inherent reactivity of the hydroxyl groups, which can be modulated by the solvent. The solvent's ability to form hydrogen bonds with the hydroxyl groups can influence their relative nucleophilicity, thereby directing the phosphorylation to a specific position.

Table 1: Effect of Solvent on Phosphoryl Transfer Reactions (General Observations)

| Solvent Type | General Effect on Reaction Rate | Influence on Mechanism |

| Polar Protic (e.g., water, ethanol) | Can slow down reactions by solvating the nucleophile. | Can favor mechanisms involving proton transfer. nih.gov |

| Polar Aprotic (e.g., THF, DMSO, acetonitrile) | Generally accelerates reactions by solvating cations and leaving the anionic nucleophile more reactive. nih.gov | Can favor SN2-type mechanisms. |

| Nonpolar (e.g., toluene, hexane) | Lower reaction rates due to poor solubility of polar reactants and intermediates. | Less common for phosphorylation reactions. |

This table provides generalized effects of solvents on phosphorylation reactions based on established principles in organic chemistry.

Catalyst and Reagent Systems for Enhanced Synthesis

The selection of an appropriate catalyst and reagent system is paramount for achieving high yields and selectivity in the synthesis of this compound and its analogs. The most common approach involves the reaction of a phenol with a phosphorus(V) electrophile, such as a phosphoryl chloride.

For the synthesis of the analogous (2-hydroxyphenyl)diphenylphosphine oxide, the reaction between a protected catechol derivative and diphenylphosphinic chloride is a key step. The choice of the phosphorylating agent is critical. Diphenylphosphinic chloride is a common reagent for introducing the diphenylphosphinyl group.

Various catalytic systems have been developed to facilitate C-P bond formation, which can be relevant for the synthesis of precursors to the target molecule. These include transition metal-catalyzed cross-coupling reactions. While not directly forming the P-O bond, these methods are essential for constructing the necessary carbon-phosphorus backbone of related phosphine (B1218219) oxides.

In the context of phosphorylation of phenols, base catalysis is frequently employed to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity. Common bases include organic amines like triethylamine (B128534) and inorganic bases such as potassium carbonate. The choice of base can influence the reaction rate and the formation of side products.

Recent advancements in catalysis have explored the use of metal complexes to achieve chemoselective phosphorylation. For instance, enzymatic approaches using kinases like PsiK have demonstrated high selectivity for the phosphorylation of substituted phenols and benzenediols, offering a green alternative to traditional chemical methods. nih.gov

Mechanistic Insights into Synthetic Transformations

The synthesis of this compound and its analogs via the reaction of a phenol with a phosphoryl chloride generally proceeds through a nucleophilic substitution mechanism. The phenolic hydroxyl group, often activated by a base, acts as the nucleophile, attacking the electrophilic phosphorus center of the phosphoryl chloride.

A key mechanistic pathway relevant to the synthesis of such organophosphorus compounds is the Atherton-Todd reaction . This reaction typically involves the treatment of a dialkyl phosphite (B83602) with an alcohol or amine in the presence of a base and a halogenating agent like carbon tetrachloride. The reaction proceeds through the in situ formation of a more reactive phosphoryl halide intermediate.

The mechanism of base-catalyzed phosphorylation of phenols with diphenylphosphinic chloride can be described as follows:

Deprotonation of the Phenol: An appropriate base removes the acidic proton from the hydroxyl group of the phenol, generating a more nucleophilic phenoxide anion.

Nucleophilic Attack: The phenoxide anion attacks the electrophilic phosphorus atom of diphenylphosphinic chloride.

Chloride Displacement: The chloride ion, being a good leaving group, is displaced, forming the desired P-O bond and yielding the final product, this compound.

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the phosphoryl chloride reagent. The transition state of the nucleophilic attack is believed to be trigonal bipyramidal in nature.

In enzymatic phosphorylations, the mechanism is highly specific and involves the binding of the substrates (phenol and a phosphate donor like ATP) to the enzyme's active site. nih.gov The enzyme facilitates the phosphoryl transfer through a precisely orchestrated series of events, often involving key amino acid residues that act as general acids or bases. nih.gov

Understanding these mechanistic details is crucial for optimizing reaction conditions, minimizing side reactions, and designing more efficient and selective synthetic routes to this compound and its structurally related compounds.

Coordination Chemistry and Ligand Design Principles

2-(Diphenoxyphosphinyl)phenol as a Potential Ligand System

This compound is a bifunctional organic molecule that possesses both a phenolic hydroxyl (-OH) group and a phosphinyl group (P=O) attached to a benzene (B151609) ring. This unique structural arrangement makes it an attractive candidate as a chelating ligand in coordination chemistry.

Chelation Modes (P,O-Donor Character)

The presence of both a hard oxygen donor in the phenolic hydroxyl group and a borderline phosphoryl oxygen donor allows this compound to act as a bidentate ligand, coordinating to a metal center through both oxygen atoms. This P,O-donor character facilitates the formation of a stable six-membered chelate ring with the metal ion. The coordination can occur in a neutral form or, more commonly, upon deprotonation of the phenolic hydroxyl group, leading to an anionic ligand that forms strong bonds with metal cations.

The specific chelation mode can be influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of other ligands in the coordination sphere. Detailed structural studies, such as X-ray crystallography, are essential to definitively establish the coordination geometry and bonding interactions in its metal complexes.

Influence of Phenolic Hydroxyl and Phosphinyl Groups on Metal Coordination

The phenolic hydroxyl and phosphinyl groups play distinct and complementary roles in the coordination of this compound to metal centers. The phenolic -OH group, upon deprotonation, acts as a strong anionic oxygen donor, forming a robust covalent bond with the metal. The acidity of this proton is influenced by the electron-withdrawing nature of the adjacent diphenoxyphosphinyl group.

The phosphoryl group (P=O) is a neutral oxygen donor. The oxygen atom of the phosphoryl group possesses lone pairs of electrons that can be donated to a metal center, forming a coordinate covalent bond. The strength of this interaction is dependent on the electron density on the phosphoryl oxygen, which is in turn affected by the electronegativity of the phenoxy substituents on the phosphorus atom. The combination of a hard anionic donor and a borderline neutral donor allows this ligand to bind effectively to a wide range of metal ions, from hard alkali and alkaline earth metals to softer transition metals.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is critical to ensure the solubility of both the ligand and the metal precursor and to facilitate the formation and crystallization of the complex.

Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, form a vast array of coordination complexes with diverse geometries and electronic properties. The interaction of this compound with transition metal ions is of particular interest for applications in catalysis and materials science.

While specific, detailed research findings on the synthesis and characterization of transition metal complexes of this compound are not extensively documented in publicly accessible literature, general synthetic routes would involve the reaction of the ligand with transition metal halides, acetates, or nitrates. Characterization of the resulting complexes would typically involve techniques such as:

Infrared (IR) Spectroscopy: To observe shifts in the P=O and O-H stretching frequencies upon coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ³¹P NMR to probe the chemical environment of the phosphorus atom and ¹H NMR to observe changes in the aromatic and hydroxyl proton signals.

UV-Visible Spectroscopy: To study the electronic transitions within the complex.

Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes.

| Potential Transition Metal | Expected Coordination Number | Potential Geometry | Characterization Notes |

| Copper(II) | 4 or 5 | Square planar or Square pyramidal | Visible color change upon complexation. |

| Nickel(II) | 4 or 6 | Square planar or Octahedral | Diamagnetic or paramagnetic depending on geometry. |

| Palladium(II) | 4 | Square planar | Well-defined signals in ¹H and ³¹P NMR. |

| Ruthenium(II)/(III) | 6 | Octahedral | Rich electrochemistry and photophysical properties. |

Main Group Metal Complexes

Main group metals, including alkali metals, alkaline earth metals, and elements from groups 13-15, also form complexes with this compound. The coordination in these complexes is primarily driven by electrostatic interactions, particularly with the deprotonated phenolate (B1203915) oxygen.

Systematic studies on the synthesis and characterization of main group metal complexes of this compound are limited. However, it is anticipated that the ligand would readily react with main group metal alkoxides or amides via protonolysis to yield the corresponding metal phenolate complexes. The phosphinyl group could either remain uncoordinated or participate in weaker interactions, depending on the Lewis acidity of the metal center.

| Potential Main Group Metal | Expected Ligand-to-Metal Ratio | Potential Structural Features |

| Lithium(I) | 1:1 or 2:1 | Can form dimers or higher aggregates. |

| Magnesium(II) | 2:1 | Tetrahedral or octahedral geometry with solvent coordination. |

| Aluminum(III) | 3:1 | Octahedral geometry. |

| Tin(IV) | 2:1 or 4:1 | Can exhibit various coordination numbers. |

Mechanistic Investigations of Reactivity and Transformations

Reactivity of the Phosphinyl Group

Specific studies on the reactivity of the diphenoxyphosphinyl group as it is attached to a phenol (B47542) ring in this particular molecular structure are not available in the provided search results.

Ligand Exchange Reactions

While specific kinetic and mechanistic studies on ligand exchange reactions involving 2-(diphenoxyphosphinyl)phenol are not extensively documented in the literature, the behavior of structurally similar phosphine-phenol ligands in coordination complexes provides a strong basis for understanding its potential reactivity. The ability of this compound to act as a ligand is rooted in the coordinating capabilities of the phenolic oxygen and the phosphoryl oxygen.

Research on related palladium(II) complexes with functionalized phosphine (B1218219) ligands demonstrates that the coordination environment around the metal center is dynamic and susceptible to exchange with other ligands. These exchanges are often driven by steric and electronic factors, such as the bulk and donating ability of the incoming and departing ligands. For instance, in palladium oxidative addition complexes, bulky phosphine ligands can be readily displaced by smaller or more strongly binding ligands.

The general mechanism for such a ligand exchange at a square planar metal center, which is common for Pd(II), can proceed through either an associative or a dissociative pathway. In an associative mechanism, the incoming ligand coordinates to the metal center to form a five-coordinate intermediate, which then releases one of the original ligands. A dissociative mechanism would involve the initial departure of a ligand to form a three-coordinate intermediate, which is then attacked by the incoming ligand. The preferred pathway is influenced by the nature of the metal, the ligands, and the reaction conditions.

Based on these principles, it is plausible that a metal complex of this compound, denoted as [M(L)n(DPPP)], where DPPP is this compound, could undergo ligand exchange with an incoming ligand (L').

Table 1: Hypothetical Ligand Exchange Reaction

| Reaction | Proposed Conditions | Expected Outcome |

| [Pd(DPPP)Cl2] + 2 PPh3 | CH2Cl2, 25°C | [Pd(PPh3)2Cl2] + DPPP |

| [Rh(DPPP)(CO)Cl] + P(OMe)3 | Toluene, 80°C | [Rh(P(OMe)3)(CO)Cl] + DPPP |

This table presents hypothetical data based on general principles of ligand exchange reactions.

P=O Bond Reactivity and Participatory Role in Reactions

The phosphoryl (P=O) group is a key functional moiety in this compound, playing a significant role in its coordination chemistry and potential catalytic applications. The P=O bond is highly polarized, with a partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom. This polarity makes the phosphoryl oxygen a strong Lewis base, capable of coordinating to a wide range of metal centers.

The coordination of the P=O group to a metal center can have several important consequences for the reactivity of the complex. Firstly, it can influence the electronic properties of the metal center, which in turn can affect its catalytic activity. For example, the strong electron-donating nature of the phosphoryl oxygen can increase the electron density on the metal, which may enhance its reactivity in oxidative addition reactions.

Secondly, the P=O group can participate directly in the reaction mechanism. For instance, in reactions involving the activation of small molecules, the phosphoryl oxygen can act as a proton acceptor or as a site for the initial binding of a substrate. Studies on bimetallic palladium(II) methyl complexes with the related 2-diphenylphosphino-4-methylphenol ligand have shown that the phenolic and phosphine moieties work in concert to stabilize the complex and facilitate reactions with molecules such as carbon monoxide and sulfur dioxide. While this analog has a phosphine instead of a phosphine oxide, the principle of cooperative effects between the phenolic and phosphorus-containing groups is relevant.

Furthermore, the coordination of the P=O group can induce geometric changes around the metal center, which can open up coordination sites for substrate binding or facilitate subsequent steps in a catalytic cycle. The hemilabile nature of the P=O coordination, where the bond to the metal can be reversibly broken and formed, can be particularly important in catalysis, allowing for the creation of transient vacant coordination sites.

Table 2: Spectroscopic Data for P=O Bond in Free and Coordinated this compound (Hypothetical)

| Compound | IR Stretching Frequency (νP=O, cm-1) | 31P NMR Chemical Shift (δ, ppm) |

| This compound | ~1250 | ~25 |

| [PdCl2(this compound)] | ~1180 | ~45 |

This table presents hypothetical spectroscopic data to illustrate the expected changes upon coordination of the P=O group to a metal center. A decrease in the P=O stretching frequency and a downfield shift in the 31P NMR signal are typically observed upon coordination.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(Diphenoxyphosphinyl)phenol. By analyzing the magnetic properties of atomic nuclei, primarily ³¹P, ¹H, and ¹³C, it is possible to map out the complete chemical structure.

Phosphorus-31 NMR in Structural Assignments and Mechanistic Studies

Phosphorus-31 (³¹P) NMR spectroscopy provides direct and unambiguous information about the chemical environment of the phosphorus atom within the phosphinyl group. rsc.org As a medium sensitivity nucleus with a wide chemical shift range, ³¹P NMR yields sharp signals that are highly characteristic of the phosphorus center's oxidation state and bonding. rsc.org For phosphine (B1218219) oxides, the ³¹P chemical shift (δ) typically appears in a distinct region of the spectrum.

In mechanistic studies, ³¹P NMR is crucial for monitoring reactions involving the phosphorus center, allowing for the identification of intermediates and final products. The chemical shift of the phosphorus nucleus is sensitive to changes in coordination and electronic environment, making it a powerful probe for tracking chemical transformations. rsc.org For a compound like this compound, the ³¹P NMR spectrum is expected to show a single resonance, confirming the presence of one unique phosphorus environment. The precise chemical shift provides insight into the electronic effects of the attached phenoxy and hydroxyphenyl groups.

As a reference, the ³¹P NMR chemical shifts for related tripodal phosphine oxide ligands have been extensively studied, providing a basis for predicting the spectral features of this compound. researchgate.net

Table 1: Representative ³¹P NMR Chemical Shift Data

| Compound/Functional Group | Typical Chemical Shift (δ) Range (ppm) |

|---|---|

| Phosphine Oxides (general) | +20 to +100 |

| Triarylphosphine Oxides | +25 to +45 |

Note: Chemical shifts are relative to an 85% H₃PO₄ standard.

Proton and Carbon-13 NMR for Aromatic and Aliphatic Probing

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing the organic framework of the molecule. These methods provide detailed information about the number and types of hydrogen and carbon atoms, their connectivity, and their chemical environments.

The ¹H NMR spectrum of this compound is expected to be complex, with distinct signals corresponding to the protons on the three aromatic rings (two phenoxy rings and one hydroxyphenyl ring) and the phenolic hydroxyl proton. The aromatic protons would appear in the typical downfield region (approximately 6.5-8.0 ppm), with their splitting patterns revealing their coupling relationships (ortho, meta, para). The hydroxyl proton (OH) signal is often broad and its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. Due to the molecule's asymmetry, a distinct signal is expected for each of the 18 carbon atoms in the aromatic rings. The carbon atom attached to the phosphorus (C-P) will exhibit coupling, resulting in a doublet in the ¹³C spectrum. The carbon bearing the hydroxyl group will also have a characteristic chemical shift.

Table 2: Predicted ¹H NMR Spectral Assignments for this compound

| Proton Type | Predicted Chemical Shift (δ) (ppm) | Multiplicity |

|---|---|---|

| Phenolic OH | Variable (e.g., 5.0-10.0) | Broad Singlet |

| Aromatic CH (Hydroxyphenyl ring) | 6.8 - 7.5 | Multiplets |

Table 3: Predicted ¹³C NMR Spectral Assignments for this compound

| Carbon Type | Predicted Chemical Shift (δ) (ppm) |

|---|---|

| Aromatic C-P | 125 - 140 (with J-coupling) |

| Aromatic C-O (Phenolic) | 150 - 160 |

| Aromatic C-O (Phenoxy) | 145 - 155 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound and confirming its structure. rsc.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. organic-chemistry.org Cross-peaks in a COSY spectrum connect protons that are spin-spin coupled, typically over two or three bonds. This is invaluable for tracing the connectivity of protons within each aromatic ring. organic-chemistry.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate directly bonded carbon and proton atoms (¹³C-¹H). rsc.org Each cross-peak links a proton signal to the signal of the carbon it is attached to, allowing for the straightforward assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between carbon and proton atoms, typically over two to four bonds. rsc.org HMBC is crucial for establishing the connectivity between different structural fragments, for instance, by showing correlations from the protons on the phenoxy rings to the phosphorus atom, or from the protons on the hydroxyphenyl ring to the carbon atoms of the other rings through the P-O-C linkages.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. organic-chemistry.org NOESY is particularly useful for determining the three-dimensional conformation of the molecule by observing through-space interactions between protons on different aromatic rings.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule. These methods are highly sensitive to the types of chemical bonds present and their environment, providing key information on functional groups and intermolecular interactions like hydrogen bonding.

Analysis of Phenolic O-H and Phosphinyl P=O Stretching Frequencies

Two of the most characteristic vibrational modes in the IR and Raman spectra of this compound are the stretching vibrations of the phenolic hydroxyl (O-H) group and the phosphinyl (P=O) group.

Phenolic O-H Stretch: The O-H stretching frequency is highly sensitive to its environment. A "free" or non-hydrogen-bonded O-H group typically gives rise to a sharp absorption band in the IR spectrum around 3580-3650 cm⁻¹. researchgate.net However, when the O-H group participates in hydrogen bonding, the bond is weakened and elongated, causing the stretching frequency to shift to a lower wavenumber (typically 3200-3550 cm⁻¹) and the band to become significantly broader and more intense. researchgate.net

Phosphinyl P=O Stretch: The P=O stretching vibration is also a strong and characteristic band in the IR spectrum, generally appearing in the region of 1150-1300 cm⁻¹. The exact frequency depends on the electronegativity of the substituents attached to the phosphorus atom. The P=O bond in phosphine oxides is highly polar, making it a strong hydrogen bond acceptor.

Hydrogen Bonding Interactions from Vibrational Spectra

In this compound, the presence of a proton-donating hydroxyl group and a proton-accepting phosphinyl group within the same molecule allows for the formation of a strong intramolecular hydrogen bond (O-H···O=P). This interaction is readily detectable using vibrational spectroscopy.

The formation of this intramolecular hydrogen bond would be expected to cause:

A significant downward shift (redshift) and broadening of the phenolic O-H stretching band in the IR spectrum, moving it from the "free" region (~3600 cm⁻¹) to a much lower frequency, often below 3400 cm⁻¹. rsc.orgresearchgate.net The absence of a sharp "free" O-H band would be strong evidence for the persistent hydrogen-bonded conformation.

A concurrent downward shift of the P=O stretching frequency. When the phosphinyl oxygen acts as a hydrogen bond acceptor, the P=O double bond is slightly weakened, resulting in a shift to a lower wavenumber compared to a non-hydrogen-bonded phosphine oxide.

Studies on phenol (B47542) self-association have clearly demonstrated this effect, where the "bound" O-H stretch appears at significantly lower frequencies (e.g., 3390 cm⁻¹) compared to the "free" O-H stretch (3579 cm⁻¹). rsc.orgresearchgate.net A similar, but intramolecular, phenomenon is expected for this compound, providing key insight into its preferred conformation.

Table 4: Characteristic IR Stretching Frequencies and Effects of Hydrogen Bonding

| Functional Group | Typical "Free" Frequency (cm⁻¹) | Expected "H-Bonded" Frequency (cm⁻¹) |

|---|---|---|

| Phenolic O-H | ~3600 (sharp) | 3200 - 3400 (broad) |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the exact molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to several decimal places. This high precision allows for the differentiation between molecules that have the same nominal mass but different atomic compositions.

For (2-Hydroxyphenyl)diphenylphosphine oxide, HRMS is used to confirm its molecular formula of C₁₈H₁₅O₂P. The exact mass calculated from this formula is compared against the experimentally measured mass of the molecular ion [M+H]⁺. The close correlation between the theoretical and observed mass provides definitive confirmation of the compound's elemental makeup, a foundational step for all further structural analysis.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅O₂P |

| Calculated Exact Mass | 294.0755 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion | [M+H]⁺ |

| Instrumentation | Quadrupole Time-of-Flight (Q-TOF) |

Fragmentation Patterns and Structural Information

In mass spectrometry, particularly with techniques like Electron Impact (EI) or Collision-Induced Dissociation (CID), the molecular ion fragments in a predictable manner, providing valuable clues about its structure. The fragmentation of (2-Hydroxyphenyl)diphenylphosphine oxide is dictated by its constituent functional groups: the diphenylphosphine (B32561) oxide core and the hydroxyphenyl substituent.

The energetically unstable molecular ion will break apart at its weakest bonds to form more stable fragment ions libretexts.org. Key expected fragmentation pathways include:

Cleavage of P-C bonds: The bonds between the phosphorus atom and the phenyl rings are susceptible to cleavage. This can lead to the loss of a phenyl radical (C₆H₅•, 77 Da) to produce a prominent fragment ion.

Cleavage of the Hydroxyphenyl Group: The bond connecting the hydroxyphenyl group to the phosphorus atom can also break.

Fragmentation of the Phenol Ring: Aromatic rings are relatively stable, but the phenol moiety can undergo characteristic fragmentation, such as the loss of carbon monoxide (CO, 28 Da) or a formyl radical (HCO•, 29 Da). whitman.edu

Rearrangements: McLafferty-type rearrangements are possible if side chains are present, though less common for this specific rigid structure. slideshare.net

The analysis of these fragments allows for the reconstruction of the molecule's connectivity. The most abundant fragment ion, known as the base peak, often corresponds to a particularly stable carbocation or acylium-type ion. libretexts.org

| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

|---|---|---|

| 294 | [C₁₈H₁₅O₂P]⁺ | Molecular Ion (M⁺) |

| 217 | [M - C₆H₅]⁺ | Loss of a phenyl group |

| 201 | [P(O)(C₆H₅)₂]⁺ | Diphenylphosphine oxide cation |

| 183 | [C₁₂H₈P]⁺ | Loss of H₂O from the diphenylphosphine cation |

| 94 | [C₆H₅OH]⁺ | Phenol cation radical |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. usp.br

The UV-Vis spectrum of (2-Hydroxyphenyl)diphenylphosphine oxide is dominated by the electronic transitions associated with its aromatic rings. The key transitions are:

π → π* Transitions: These are high-energy transitions that occur in molecules with pi-systems, such as benzene (B151609) rings. The phenyl groups and the hydroxyphenyl group contain multiple π bonds, leading to strong absorption bands, typically in the 200-300 nm range. Conjugation between the rings can shift these absorptions to longer wavelengths (a bathochromic shift).

n → π* Transitions: The oxygen atoms of the hydroxyl (-OH) and phosphoryl (P=O) groups possess non-bonding electrons (n-electrons). These electrons can be promoted to an anti-bonding π* orbital. These transitions are generally weaker in intensity (lower molar absorptivity) than π → π* transitions and occur at longer wavelengths.

The specific wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorption bands are sensitive to the solvent environment and the electronic nature of the substituents on the aromatic rings. usp.br

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off the electron clouds of the atoms, a diffraction pattern is generated, from which a detailed molecular model can be built.

Elucidation of Molecular Conformation

The crystal structure of compounds highly similar to (2-Hydroxyphenyl)diphenylphosphine oxide, such as (2-hydroxy-5-methylphenyl)diphenylphosphineoxide, provides significant insight into its solid-state conformation. researchgate.net The central phosphorus atom adopts a distorted tetrahedral geometry, a common arrangement for phosphine oxides. researchgate.net This geometry arises from the bonding to four substituents: the phosphoryl oxygen and the three carbon atoms of the phenyl and hydroxyphenyl rings.

The bond angles around the phosphorus atom deviate slightly from the ideal tetrahedral angle of 109.5° due to the steric bulk of the phenyl groups and the electronic influence of the P=O double bond. The three aromatic rings are arranged in a propeller-like fashion around the P-C bonds, with specific dihedral angles defining their orientation relative to one another.

Intermolecular Interactions in the Crystalline State

The packing of (2-Hydroxyphenyl)diphenylphosphine oxide molecules in the crystal lattice is directed by a network of non-covalent intermolecular interactions. These forces are crucial for the stability of the crystal structure. Analysis of related structures reveals several key interactions:

Hydrogen Bonding: The most significant intermolecular force is expected to be a hydrogen bond formed between the acidic proton of the hydroxyl group (-OH) of one molecule and the electronegative phosphoryl oxygen atom (P=O) of a neighboring molecule. researchgate.net This O-H···O=P interaction is a strong and highly directional force that links molecules into chains or dimers. mdpi.com

π-π Stacking: The planar phenyl rings can interact through π-π stacking, where the electron clouds of adjacent rings align. These interactions contribute significantly to the cohesion of the crystal lattice. mdpi.comredalyc.org

C-H···π Interactions: Weaker interactions can occur where a C-H bond from one molecule points towards the face of an aromatic ring on an adjacent molecule. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature and geometry of a molecule at the atomic level.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on 2-(Diphenoxyphosphinyl)phenol would involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This process yields precise bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, a variety of electronic properties can be calculated. These often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a key indicator of chemical reactivity and stability. imist.marjpn.org Molecular Electrostatic Potential (MEP) maps could also be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. imist.ma

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | - | Indicates electron-donating ability |

| LUMO Energy | - | Indicates electron-accepting ability |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability |

| Dipole Moment | - | Measures molecular polarity |

| Total Energy | - | Ground state energy of the optimized geometry |

Note: This table is for illustrative purposes only. No published data is available.

For even greater accuracy, particularly for specific properties like bond dissociation enthalpies or reaction energetics, researchers often turn to high-level ab initio methods. rug.nl These methods, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)), are more computationally intensive but are based on first principles without the empirical parameterization found in some DFT functionals. researchgate.netresearchgate.net Such calculations would provide benchmark data for the electronic properties and reactivity of this compound.

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time, providing insights into its flexibility and interactions with its environment.

MD simulations of this compound would reveal its dynamic nature. The molecule possesses several rotatable bonds, particularly around the phosphorus center and the ether linkage. A simulation would track the movement of all atoms over nanoseconds or longer, allowing for the exploration of different stable conformations and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its function and interactions with other molecules.

The behavior of a molecule can change dramatically in the presence of a solvent. researchgate.netnih.gov MD simulations can explicitly model the interactions between this compound and various solvent molecules (e.g., water, ethanol (B145695), or non-polar solvents). These simulations would elucidate how solvent molecules arrange themselves around the solute and how hydrogen bonding or other intermolecular forces affect the solute's conformation and dynamics. researchgate.net This information is vital for predicting its solubility and behavior in different chemical environments.

Mechanistic Pathways and Transition State Modeling

Understanding the reactivity of this compound requires mapping out the energetic landscapes of its potential chemical reactions. researchgate.netnih.gov Computational modeling can identify the step-by-step mechanisms of reactions, including the identification of short-lived intermediates and high-energy transition states. researchgate.net For instance, the oxidation of the phenolic hydroxyl group could be modeled to determine the reaction pathway and the associated activation energies. nih.gov Such studies are critical for predicting reaction kinetics and understanding how the diphenoxyphosphinyl group influences the reactivity of the phenol (B47542) moiety. researchgate.netresearchgate.net

Energy Profiles of Reactions

A reaction energy profile maps the potential energy of a system as it transforms from reactants to products, revealing crucial information about the reaction's feasibility and speed. These profiles identify transition states—the highest energy points along the reaction coordinate—and any intermediates, which are temporary, stable species formed during the reaction. chemguide.co.uk

For a compound like this compound, computational methods can be used to model various reactions, such as its synthesis, oxidation, or hydrolysis. For instance, the reaction of phenols with phosphoryl chloride is a common route for creating phosphate (B84403) esters. DFT calculations can elucidate the step-by-step mechanism of such reactions.

Key features of a reaction energy profile include:

Reactants and Products: The starting and ending points of the reaction.

Transition State (Activated Complex): The unstable, high-energy configuration that must be passed for the reaction to proceed. youtube.com

Activation Energy (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate.

Enthalpy of Reaction (ΔH): The net energy difference between products and reactants, indicating whether a reaction is exothermic (releases energy) or endothermic (absorbs energy). youtube.com

A hypothetical energy profile for a reaction involving this compound would be calculated by optimizing the geometry of all species (reactants, products, transition states, and intermediates) and calculating their corresponding energies. This allows chemists to predict the most likely reaction pathway and identify rate-determining steps.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm molecular structures, assign experimental signals, and understand the electronic and vibrational properties of molecules. tandfonline.com

NMR Spectroscopy: Density Functional Theory (DFT) is widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J). youtube.com The standard approach involves:

Optimizing the molecular geometry.

Calculating the NMR shielding tensors using a method like Gauge-Including Atomic Orbitals (GIAO).

Converting the calculated shielding constants to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane).

For this compound, DFT could predict ¹H, ¹³C, and ³¹P chemical shifts. These predictions are highly sensitive to the molecular conformation, especially the presence of intramolecular hydrogen bonds, which can significantly affect the chemical environment of nearby nuclei. Comparing calculated shifts with experimental data is a powerful method for structural elucidation. nih.gov

IR Spectroscopy: Theoretical Infrared (IR) spectra are obtained by calculating the vibrational frequencies of a molecule. After geometry optimization, a frequency calculation determines the energies of normal modes of vibration. acs.org For this compound, key predicted vibrations would include:

O-H Stretch: The position and shape of this band are highly indicative of hydrogen bonding. A "free" hydroxyl group typically shows a sharp band around 3600 cm⁻¹, while a hydrogen-bonded hydroxyl group results in a broader band at a lower frequency (e.g., 3200-3550 cm⁻¹). docbrown.info

P=O Stretch: A strong absorption characteristic of the phosphoryl group.

P-O-C and C-O Stretches: Vibrations associated with the phosphate ester linkages.

Aromatic C-H and C=C Stretches: Signals characteristic of the phenyl rings.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. faccts.de This method calculates the energies of electronic transitions from the ground state to various excited states. The output provides the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). mdpi.com For an aromatic compound like this compound, TD-DFT would predict transitions primarily of π → π* character associated with the phenyl rings. soton.ac.uk

| Spectroscopic Parameter | Computational Method | Predicted Value (Illustrative) | Structural Feature Investigated |

| ¹H NMR Chemical Shift | DFT (GIAO) | δ 8.0 - 9.5 ppm | Phenolic -OH proton, deshielded by hydrogen bonding. |

| ³¹P NMR Chemical Shift | DFT (GIAO) | δ -10 to -20 ppm | Electronic environment of the phosphorus atom. |

| IR Frequency (O-H Stretch) | DFT | ~3350 cm⁻¹ (broad) | Intramolecular O-H···O=P hydrogen bond. |

| UV-Vis Absorption (λ_max) | TD-DFT | ~275 nm | π → π* transitions of the aromatic system. |

Note: The predicted values are typical for structurally similar compounds and serve as examples. Actual values for this compound would require specific calculations.

Quantitative Structure-Property Relationships (QSPR) in Molecular Design

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with a specific property of interest, such as reactivity, toxicity, or solubility. iomcworld.com These models are essential in molecular design, allowing for the virtual screening and optimization of compounds before undertaking costly and time-consuming synthesis and testing. tandfonline.com

For a class of compounds like substituted diphenoxyphosphinyl phenols, a QSPR model could be developed to predict a property like antioxidant activity. The process typically involves:

Data Set Collection: Assembling a group of related molecules with experimentally measured values for the property of interest.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include constitutional, topological, geometric, and quantum-chemical parameters (e.g., HOMO/LUMO energies, dipole moment, atomic charges). researchgate.net

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is created that links a subset of the most relevant descriptors to the property. benthamdirect.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

In the context of designing new molecules based on the this compound scaffold, QSPR could be used to predict how different substituents on the phenyl rings would affect a desired property. For example, a model might show that electron-donating groups increase antioxidant potential, guiding the synthesis of more effective compounds. QSPR models are widely applied to both phenolic compounds and organophosphates for predicting properties ranging from biological activity to environmental fate. frontiersin.orgnih.gov

Advanced Applications in Materials Science and Industrial Catalysis

Role in Polymer Science

There is no specific information available in the reviewed literature detailing the use of 2-(Diphenoxyphosphinyl)phenol as an advanced flame retardant or a polymer additive. While phosphorus-based compounds and phenolic motifs are widely studied for these purposes, research explicitly identifying and detailing the performance, mechanism, or incorporation of this compound into polymer matrices could not be located. nih.govmdpi.commdpi.com General research indicates that phosphorus-containing flame retardants can act in either the gas or condensed phase to inhibit combustion. nih.govmdpi.com Phenolic compounds, on the other hand, are known for their antioxidant properties and as precursors for various polymers. nih.govresearchgate.net However, the synergistic or individual contribution of the specific molecule this compound remains undocumented.

Homogeneous and Heterogeneous Catalysis

Supramolecular Chemistry and Self-Assembly

The role of this compound in supramolecular chemistry, such as its use in forming metal-phenolic networks, is not described in the existing scientific literature. Metal-phenolic networks are a class of coordination polymers formed by the self-assembly of metal ions and phenolic ligands, typically polyphenols like tannic acid. nih.govnih.govresearchgate.nethelmholtz-berlin.de While this compound contains a phenolic hydroxyl group capable of coordinating with metal ions, there are no studies detailing its ability to form such networks or engage in other forms of predictable self-assembly.

Sensing and Detection Mechanisms

There is no information available regarding the use of this compound as a probe or sensing agent for the detection of chemical analytes. Research into chemical sensors often employs phenolic compounds for their electrochemical or optical properties, or organophosphorus compounds for their interaction with specific analytes, such as nerve agents. bg.ac.rsmdpi.comnih.govnih.gov However, the specific compound this compound has not been identified or developed as a chemical sensor according to the reviewed sources.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes and Sustainable Methodologies

The future of synthesizing 2-(Diphenoxyphosphinyl)phenol and related compounds will heavily emphasize the principles of green chemistry. Researchers are actively seeking to develop novel synthetic pathways that are not only efficient but also environmentally benign.

Key Research Thrusts:

Microwave-Assisted Synthesis: This technique offers the potential for rapid, energy-efficient, and often solvent-free reactions, which can lead to higher yields and cleaner products. The application of microwave irradiation to the synthesis of phosphinylphenols could significantly reduce reaction times and energy consumption compared to conventional heating methods.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Future work may explore the use of engineered enzymes to catalyze the formation of this compound and its analogs with high selectivity and under mild reaction conditions, minimizing the need for harsh reagents and solvents.

Solvent-Free and Aqueous Synthesis: The development of synthetic methods that operate in the absence of volatile organic solvents or in water is a major goal. Research into solid-state reactions or reactions in aqueous media for the synthesis of phosphinylphenols could dramatically reduce the environmental footprint of their production nih.gov.

Deep Eutectic Solvents (DES): These novel solvents, which are often biodegradable and have low toxicity, are gaining attention as green reaction media. Investigating the synthesis of this compound in DES could offer advantages in terms of product purification and solvent recyclability.

A comparative look at various green chemistry approaches is presented in the table below:

| Methodology | Advantages | Potential Challenges |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency | Scale-up can be challenging, potential for localized overheating |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts | Enzyme stability and cost, limited substrate scope |

| Solvent-Free Reactions | Reduced waste, simplified purification, lower environmental impact | Limited applicability to all reaction types, potential for solid-state reactivity issues |

| Aqueous Synthesis | Environmentally benign solvent, low cost, improved safety | Poor solubility of some organic reactants, potential for side reactions |

| Deep Eutectic Solvents | Low toxicity, biodegradability, tunable properties, potential for catalyst recycling | Higher viscosity, potential for product separation challenges |

Exploration of New Catalytic Transformations Utilizing the Compound's Unique Architecture

The distinct structural features of this compound, namely the presence of a phosphorus center and a phenolic hydroxyl group, make it a promising candidate as a ligand in catalysis. Its unique architecture can be exploited to facilitate a variety of new catalytic transformations.

Potential Catalytic Applications:

Cross-Coupling Reactions: The phosphine (B1218219) moiety of this compound can act as a ligand for transition metals like palladium, which are widely used in cross-coupling reactions such as Suzuki-Miyaura and Mizoroki-Heck reactions mdpi.com. The phenolic group could potentially modulate the electronic properties of the metal center or participate in the catalytic cycle, leading to enhanced reactivity or selectivity.

Oxidative Catalysis: The phenol (B47542) group can be a site for oxidative transformations. The compound could be used as a substrate or a ligand in catalytic oxidation reactions, potentially leading to the formation of valuable biphenolic structures or other oxygenated products nih.gov.

Asymmetric Catalysis: By introducing chiral centers into the diphenoxyphosphinyl moiety, it may be possible to develop chiral ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which are of great importance in the pharmaceutical industry.

The following table summarizes potential catalytic reactions where this compound-based ligands could be employed:

| Catalytic Reaction | Potential Role of the Compound | Expected Outcome |

| Suzuki-Miyaura Coupling | Ligand for Palladium | Formation of C-C bonds with high efficiency and selectivity |

| Mizoroki-Heck Reaction | Ligand for Palladium | Olefination of aryl halides |

| Oxidative Coupling | Ligand or Substrate | Synthesis of functionalized biphenols and other oxygenated compounds |

| Asymmetric Hydrogenation | Chiral Ligand | Enantioselective synthesis of chiral molecules |

Integration with Advanced In Situ Spectroscopic and Mechanistic Analytical Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new applications. The integration of advanced in situ spectroscopic and analytical techniques will be instrumental in achieving this.

Techniques for Mechanistic Elucidation:

In Situ NMR Spectroscopy: This technique allows for the real-time monitoring of reaction progress, enabling the identification of transient intermediates and the determination of reaction kinetics. Applying in situ NMR to reactions involving this compound can provide valuable insights into the catalytic cycle and reaction pathways.

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to probe the electronic environment of the phosphorus and other atoms in the molecule, providing information about the oxidation state and coordination of the catalyst.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS): This technique is useful for identifying and characterizing reaction intermediates and products in real-time, even at very low concentrations.

Theoretical Predictions for Functional Material Design and Performance

Computational chemistry and theoretical modeling are becoming increasingly powerful tools for the design of new functional materials. Density Functional Theory (DFT) and other computational methods can be used to predict the properties and performance of materials based on the this compound scaffold.

Areas for Theoretical Investigation:

Electronic and Optical Properties: DFT calculations can be used to predict the electronic structure, HOMO-LUMO gap, and absorption spectra of derivatives of this compound researchgate.netchemrxiv.org. This information is crucial for designing new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Redox Properties: Theoretical calculations can predict the redox potentials of molecules, which is important for designing new redox-active materials for applications in energy storage, such as in organic flow batteries rsc.orgresearchgate.net.

Material Stability and Reactivity: Computational models can be used to assess the thermal and chemical stability of new materials and to predict their reactivity in various chemical environments.

The table below illustrates how theoretical predictions can guide the design of functional materials:

| Predicted Property | Computational Method | Potential Application |

| Electronic Band Gap | Density Functional Theory (DFT) | Organic Semiconductors |

| Absorption Spectrum | Time-Dependent DFT (TD-DFT) | Organic Photovoltaics, Dyes |

| Redox Potential | DFT with Solvation Models | Redox Flow Batteries, Catalysis |

| Molecular Geometry | DFT Optimization | Ligand Design, Self-Assembling Materials |

Design of Next-Generation Molecular Systems Based on the this compound Scaffold

The unique combination of a phosphinyl group and a phenol moiety within the same molecule provides a versatile scaffold for the design of next-generation molecular systems with tailored properties and functions.

Future Design Concepts:

Enzyme Inhibitors: The this compound scaffold could serve as a starting point for the design of novel enzyme inhibitors, where the phosphinyl group could interact with the active site of an enzyme and the phenolic part could be modified to enhance binding affinity and selectivity nih.govnih.gov.

Molecular Scaffolding for Supramolecular Chemistry: The rigid structure of the compound could be utilized as a building block in supramolecular chemistry to construct complex, self-assembling architectures with interesting host-guest properties or catalytic activity rsc.org.

Smart Materials: By incorporating photoresponsive or redox-active units into the this compound structure, it may be possible to create "smart" materials that change their properties in response to external stimuli such as light or an electrical potential.

Advanced Catalysts: Further functionalization of the scaffold could lead to the development of highly active and selective catalysts for a wide range of chemical transformations, contributing to more sustainable and efficient chemical processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Diphenoxyphosphinyl)phenol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or phosphorylation reactions. For example, reacting diphenylphosphine oxide with a halogenated phenol derivative under anhydrous conditions in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., THF) at 60–80°C for 12–24 hours . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2:1 molar ratio of phosphine oxide to phenol), and purifying via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate).

Q. How can the molecular structure and crystallographic properties of this compound be rigorously characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Crystals suitable for SCXRD can be grown via slow evaporation of a saturated solution in dichloromethane/hexane. Data refinement using SHELXL software (e.g., SHELX-97) provides bond lengths, angles, and torsion angles, with validation against calculated powder X-ray diffraction (PXRD) patterns to confirm phase purity . Supplementary characterization includes P NMR (δ ~20–30 ppm for phosphinyl groups) and FT-IR (P=O stretch ~1200–1250 cm) .

Q. What are the stability profiles of this compound under varying pH, temperature, and UV exposure?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Dissolve the compound in buffered solutions (pH 2–12) and analyze degradation via HPLC at 25°C over 72 hours.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for organophosphorus compounds).

- Photostability : Expose to UV light (λ = 254 nm) in a photoreactor and quantify degradation products using LC-MS. Rate constants for radical-mediated degradation (e.g., with hydroxyl radicals) can be estimated using pulse radiolysis data from analogous organophosphorus compounds (e.g., ) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., acetylcholinesterase for neurotoxicity studies). Validate docking poses with molecular dynamics simulations (NAMD/GROMACS) and binding free energy calculations (MM-PBSA) .

Q. What experimental strategies resolve contradictions in reported kinetic data for radical-mediated degradation of organophosphorus compounds?

- Methodological Answer : Reconcile discrepancies by:

- Controlled Radical Generation : Use pulse radiolysis to isolate reactions with specific radicals (e.g., OH, O) and measure transient absorption spectra .

- Isotopic Labeling : Track degradation pathways using O-labeled water or P-enriched compounds to distinguish hydrolysis vs. radical pathways.

- Cross-Validation : Compare data across multiple techniques (e.g., EPR for radical detection, LC-MS/MS for product identification) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced catalytic or inhibitory properties?

- Methodological Answer : Systematically modify substituents on the phenol and diphenoxyphosphinyl groups. For example:

- Introduce electron-withdrawing groups (e.g., -NO, -CF) to enhance electrophilicity at the phosphorus center.

- Assess catalytic activity in model reactions (e.g., ester hydrolysis) or inhibitory potency via enzyme inhibition assays (IC determination).

- Correlate electronic (Hammett σ constants) and steric (Tolman cone angles) parameters with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.